molecular formula C13H17ClN4O B14174178 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-35-9

7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B14174178
CAS No.: 921933-35-9
M. Wt: 280.75 g/mol
InChI Key: PQNVYUPGHIJTPC-UHFFFAOYSA-N
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Description

7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a synthetic organic compound belonging to the class of benzotriazines. This compound is characterized by the presence of a chloro group at the 7th position, a hexyl chain, and an oxo group at the 1lambda5 position of the benzotriazine ring. Benzotriazines are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. The process begins with the formation of stable diazonium salts using a polymer-supported nitrite reagent and p-tosic acid. This is followed by cyclisation to form the benzotriazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of milder reagents and optimized reaction conditions can enhance yield and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzotriazines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and chloro group contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

921933-35-9

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

7-chloro-N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C13H17ClN4O/c1-2-3-4-5-8-15-13-16-11-7-6-10(14)9-12(11)18(19)17-13/h6-7,9H,2-5,8H2,1H3,(H,15,16,17)

InChI Key

PQNVYUPGHIJTPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=C(C=C(C=C2)Cl)[N+](=N1)[O-]

Origin of Product

United States

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